S-Lenalidomide is the more potent S-enantiomer of Lenalidomide, an immunomodulatory drug (IMiD) []. While Lenalidomide is clinically used as a racemic mixture of its S- and R-enantiomers, research suggests that S-Lenalidomide possesses superior pharmacological properties [, ]. This has led to significant interest in exploring S-Lenalidomide as a potential therapeutic agent.
S-Lenalidomide, a derivative of thalidomide, is a synthetic compound primarily recognized for its immunomodulatory and antiangiogenic properties. It is classified as a member of the class of compounds known as immunomodulatory drugs. S-Lenalidomide is utilized in the treatment of various hematological malignancies, including multiple myeloma and certain types of lymphoma. Its therapeutic efficacy stems from its ability to modulate immune responses and inhibit tumor growth.
S-Lenalidomide is synthesized from L-glutamine and 2-bromomethyl-3-nitrobenzoate through a series of chemical reactions. It is classified under the International Nonproprietary Names (INN) as lenalidomide, with its chemical formula being CHNO. The compound is often marketed under the brand name Revlimid.
The synthesis of S-lenalidomide typically involves several key steps:
S-Lenalidomide has a complex molecular structure characterized by a piperidine ring and a nitro-substituted benzoate moiety. Its three-dimensional configuration plays a crucial role in its biological activity. The structural formula can be represented as follows:
The molecular weight of S-lenalidomide is approximately 259.26 g/mol, and it exhibits polymorphism, meaning it can exist in different crystalline forms .
S-Lenalidomide undergoes various chemical reactions that are pivotal for its synthesis and functionalization:
The mechanism by which S-lenalidomide exerts its pharmacological effects involves several pathways:
S-Lenalidomide presents several notable physical and chemical properties:
S-Lenalidomide has significant applications in clinical settings:
S-Lenalidomide exerts its primary antineoplastic activity through direct binding to cereblon (CRBN), a substrate receptor component of the CRL4 E3 ubiquitin ligase complex. This binding induces a conformational change in CRBN, reprogramming its substrate specificity. Consequently, the ligase complex ubiquitinates and targets for proteasomal degradation key transcriptional regulators that are otherwise inaccessible for degradation.
Table 1: CRBN-Dependent Neosubstrates Degraded by S-Lenalidomide
Neosubstrate | Biological Function | Degradation Consequence | Validation Method |
---|---|---|---|
IKZF1 (Ikaros) | Lymphoid transcription factor | Disruption of B-cell maturation | SILAC-MS, co-IP [2] [3] |
IKZF3 (Aiolos) | Transcriptional repressor in plasma cells | IRF4/MYC axis suppression | Ubiquitination assays [3] [9] |
ZFP91 | NF-κB regulator | Anti-inflammatory effects | CRISPR validation [2] |
Notably, CRBN expression is indispensable for S-Lenalidomide efficacy. CRISPR-Cas9-mediated knockout of CRBN abolishes neosubstrate degradation and confers therapeutic resistance. Mutations in the thalidomide-binding domain (TBD) of CRBN—particularly exon 10 splice variants—impair drug binding, leading to clinical relapse in plasma cell dyscrasias [1] [8].
Degradation of IKZF1 and IKZF3 disrupts the IKZF1/3-IRF4-MYC transcriptional axis, a dependency pathway in multiple myeloma. Mechanistically:
Table 2: Transcriptional Targets of IKZF1/3 in Myeloma
Target Gene | Regulation by IKZF1/3 | Biological Impact |
---|---|---|
IRF4 | Direct enhancer binding | Sustains MYC expression |
IL-2 | Repression (via promoter) | T-cell activation upon derepression |
BCL6 | Indirect suppression | Loss triggers apoptosis |
In ABC-type diffuse large B-cell lymphoma, S-Lenalidomide-induced IKZF1/3 degradation additionally downregulates SPi-B and CARD11, attenuating B-cell receptor-mediated NF-κB signaling [10].
S-Lenalidomide modulates cytokine networks through immune effector cell activation and direct tumor signaling suppression:
Table 3: Cytokine Modulation by S-Lenalidomide
Cytokine | Effect of S-Lenalidomide | Mechanism | Functional Outcome |
---|---|---|---|
IL-6 | 55–70% secretion decrease | SOCS1 downregulation | Myeloma cell apoptosis |
VEGF | 45–60% reduction | HIF-1α suppression | Anti-angiogenesis |
TNF-α | 40–50% reduction | mRNA destabilization | Anti-inflammatory |
IL-2 | 3.5-fold increase | IKZF3 degradation in T-cells | T-cell costimulation |
This multipronged approach synergizes with proteasome inhibitors (e.g., bortezomib), which further disrupt NF-κB-mediated cytokine production [4] [10].
Emerging evidence indicates S-Lenalidomide influences epigenetic regulators:
High-risk myeloma with TP53 deletions shows preferential vulnerability to DNMTi/HDACi combinations, where S-Lenalidomide amplifies re-expression of hypermethylated tumor suppressors.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7